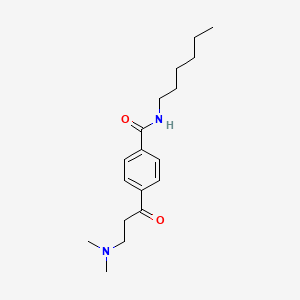

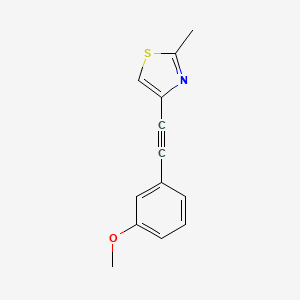

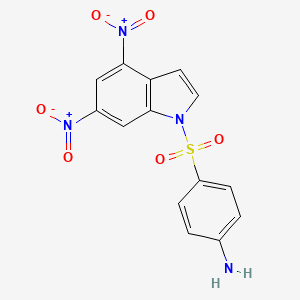

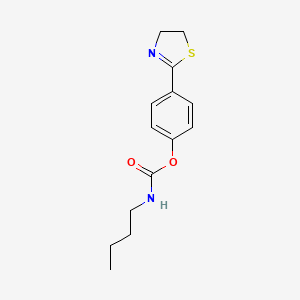

4-(4-Benzenesulfonamidophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Benzenesulfonamidophenyl)piperazine is an organic compound that features a piperazine ring substituted with a benzenesulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzenesulfonamidophenyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonamide with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and catalysts can vary depending on the specific requirements of the production process .

化学反応の分析

反応の種類

4-(4-ベンゼンスルホンアミドフェニル)ピペラジンは、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、特定の条件下で酸化されてスルホン誘導体を形成することができます。

還元: 還元反応によって、ニトロ基をアミンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: パラジウム触媒または水素化ホウ素ナトリウムを伴う水素ガスを使用することができます。

主要生成物

これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホン誘導体が得られる一方、還元によってアミン誘導体が得られる可能性があります .

4. 科学研究への応用

4-(4-ベンゼンスルホンアミドフェニル)ピペラジンは、科学研究において幅広い用途があります。

化学: さまざまなヘテロ環状化合物の合成におけるビルディングブロックとして使用されています。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。

医学: 特に神経系および精神疾患を標的とした医薬品、特にその合成における前駆体として役立ちます。

科学的研究の応用

4-(4-Benzenesulfonamidophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions

作用機序

4-(4-ベンゼンスルホンアミドフェニル)ピペラジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を調節することができます。たとえば、特定の酵素の阻害剤として、または特定の受容体のアゴニスト/アンタゴニストとして作用する可能性があります。 関与する正確な経路は、特定の用途と研究対象の生物系によって異なります .

類似化合物との比較

類似化合物

1-フェニルピペラジン: 医薬品合成の中間体として使用されることが知られています。

4-メチルピペラジン: さまざまな薬物の合成や、化学中間体として使用されます。

4-(4-クロロフェニル)ピペラジン: 潜在的な生物活性を研究されており、医薬品化学で使用されています

独自性

4-(4-ベンゼンスルホンアミドフェニル)ピペラジンは、ベンゼンスルホンアミド基の存在によってユニークであり、これは特定の化学的および生物学的特性を与えます。 これは、標的とされた生物活性を持つ化合物の合成において特に価値があり、他のピペラジン誘導体と区別されます .

特性

分子式 |

C16H19N3O2S |

|---|---|

分子量 |

317.4 g/mol |

IUPAC名 |

N-(4-piperazin-1-ylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19N3O2S/c20-22(21,16-4-2-1-3-5-16)18-14-6-8-15(9-7-14)19-12-10-17-11-13-19/h1-9,17-18H,10-13H2 |

InChIキー |

LHOHHFFMBNKDDU-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。